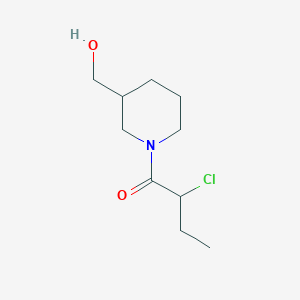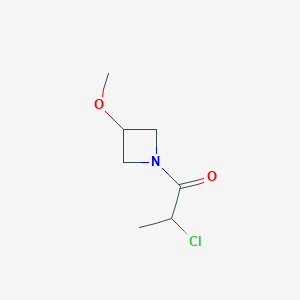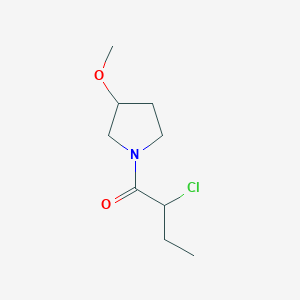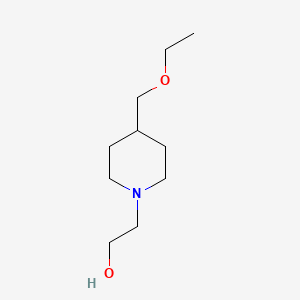
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
The compound “2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . The presence of a fluorine atom and a carbon-containing pyrrolidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Analytical Characterization
- Identification and Analytical Characterization : The compound has been included in studies focusing on the identification and analytical characterization of new chemical entities, demonstrating its relevance in analytical chemistry. For instance, Cui-mei Liu et al. (2022) described the analytical characterization of certain cathinones and N-pyrrolidinyl-substituted amphetamine derivatives, highlighting the importance of such compounds in forensic and analytical sciences (Liu, Hua, Song, & Jia, 2022).
Chemical Synthesis and Reactions
- Catalysis and Synthesis : This chemical plays a role in catalysis and synthesis. For example, the synthesis and reactions of related pyrrolidine derivatives have been studied for their applications in creating various chemical structures and compounds. U. Nagel and H. Nedden (1998) investigated nickel-catalyzed cross-coupling reactions involving pyrrolidine ligands, which could be relevant for understanding the reactivity and applications of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one (Nagel & Nedden, 1998).
Material Science and Engineering
- Polymer Synthesis : The compound and its derivatives have implications in material science, particularly in the synthesis of polymers. D. Wöhrle (1972) conducted research on polycondensation reactions involving pyrrolidins, which are relevant to the development of new materials and polymers (Wöhrle, 1972).
Molecular Interaction Studies
- Molecular Interaction Studies : The compound's derivatives are used in the study of molecular interactions, as evidenced in research by J. S. Yadav, D. Sharma, and V. Sharma (2009), who investigated the interactions in mixtures containing pyrrolidin-2-one, a related compound (Yadav, Sharma, & Sharma, 2009).
Chemical Properties Exploration
- Exploration of Chemical Properties : Studies like those conducted by S. K. Mehta, R. Chauhan, and A. D. Triphati (1997) explore the chemical properties of pyrrolidin-2-one and its mixtures, providing insights into the thermodynamics and interactions of compounds similar to 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one (Mehta, Chauhan, & Triphati, 1997).
Organic Chemistry
- Organic Chemistry Applications : The compound and its related chemicals are also studied in the context of organic chemistry, for instance in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, as shown by research conducted by S. Benetti et al. (2002) (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).
Propriétés
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-2-7(10)8(15)14-4-3-6(5-14)9(11,12)13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOIEYZMUZYWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




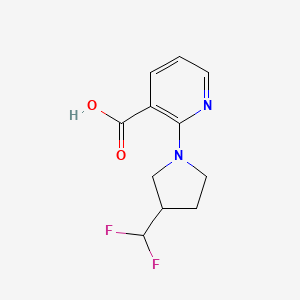
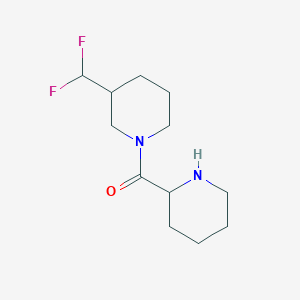
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane-6-carboximidamide](/img/structure/B1476686.png)
